Predicted Lipophilicity (logP) and Polarity (tPSA) Differentiate This Compound from Des-Nitro and Des-Fluoro Analogs
The target compound exhibits a calculated logP of 4.25 and tPSA of 83 Ų (ZINC15) [1]. By comparison, the des-nitro analog 8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901268-71-1) is predicted to have a logP approximately 0.7–1.0 units lower and a tPSA reduced by ~13 Ų based on group contribution analysis for aromatic nitro groups [2]. The des-fluoro analog 3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901005-64-9) has a molecular weight of 426.4 g·mol⁻¹ and lacks the electronegative fluorine atom, altering hydrogen-bond acceptor capacity. These differences are sufficient to place the target compound in a distinct region of property space, as defined by CoMFA/CoMSIA models for pyrazolo[4,3-c]quinoline-3-one PDE4 inhibitors [3].
| Evidence Dimension | Calculated logP (hydrophobicity) |
|---|---|
| Target Compound Data | logP = 4.25 (ZINC15 computed value) |
| Comparator Or Baseline | Des-nitro analog (CAS 901268-71-1): estimated logP ≈ 3.3–3.5 (group contribution estimate) |
| Quantified Difference | ΔlogP ≈ 0.7–1.0 (target more lipophilic) |
| Conditions | Computed using atomic-level logP methodology implemented in ZINC15; comparator estimated via fragment contribution |
Why This Matters
In drug discovery screening cascades, a logP difference of ≥0.5 can alter membrane permeability, solubility, and non-specific protein binding, directly impacting hit confirmation rates and requiring distinct formulation strategies.
- [1] ZINC15 Database, Substance ID ZINC000038655165. Accessed 2026-04-30. View Source
- [2] C. Hansch, A. Leo, D. Hoekman, 'Exploring QSAR: Hydrophobic, Electronic, and Steric Constants', American Chemical Society, 1995, Chapter 3, pp. 52–81 (aromatic nitro group π constant). View Source
- [3] A. K. Gupta et al., 'Identifying the Structural Features of Pyrazolo[4,3-c]Quinoline-3-ones as Inhibitors of Phosphodiesterase 4: An Exploratory CoMFA and CoMSIA Study', Letters in Drug Design & Discovery, 2013, 10, 38–48. View Source
